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molecular formula C9H8O2 B1273719 1-Benzofuran-5-ylmethanol CAS No. 31823-05-9

1-Benzofuran-5-ylmethanol

Cat. No. B1273719
M. Wt: 148.16 g/mol
InChI Key: XSLXZYDPOMAXTM-UHFFFAOYSA-N
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Patent
US04734407

Procedure details

5.8 g (32.9 mmol) of methyl benzofuran-5-carboxylate are stirred analogously to Example 1 g in 50 ml of tetrahydrofuran with 64.5 ml (98.6 mmol) of DIBAL (1.53 molar) at -70° C. overnight.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](OC)=[O:11])=[CH:9][C:4]=2[CH:3]=[CH:2]1.CC(C[AlH]CC(C)C)C>O1CCCC1>[OH:11][CH2:10][C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH:2]=[CH:3][C:4]=2[CH:9]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)C(=O)OC
Step Two
Name
Quantity
64.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=CC2=C(C=CO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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